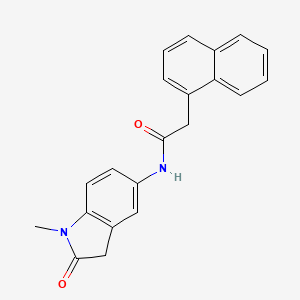

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes, including acylation, condensation, and cyclization reactions. For example, novel acetamide derivatives have been synthesized from naphthalene and indole derivatives through methods such as N-chloroacetylation and N-alkylation, showcasing the complexity and versatility in the synthesis of such compounds (Yang Jing, 2010).

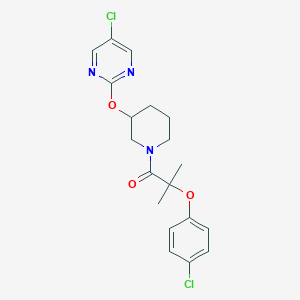

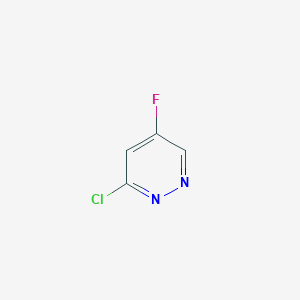

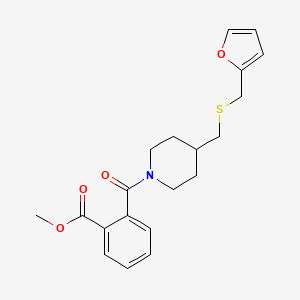

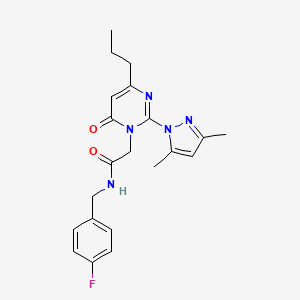

Molecular Structure Analysis

The molecular structure of these compounds is characterized by detailed spectroscopic analysis, including 1H NMR, IR, and MS, to confirm their complex frameworks. Structural studies often reveal intricate details about the stabilization of the molecule through various non-covalent interactions, such as hydrogen bonding and π-π interactions, which significantly influence the compound's chemical behavior and reactivity (M. Gouda et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving naphthalene and indole derivatives are diverse, including their participation in nucleophilic substitution, cyclization, and photochemical reactions. These reactions are crucial for the modification of the compound's structure to achieve desired biological activities, such as antiproliferative and anti-HIV effects. The reactivity of these compounds can be attributed to their structural features, enabling specific interactions with biological targets (P. Zhan et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and intermolecular interactions. X-ray crystallography studies provide insights into the arrangement of molecules in the solid state, revealing the influence of molecular interactions on the compound's stability and packing in the crystal lattice (Julia Bąkowicz & I. Turowska-Tyrk, 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present in the compound. For instance, the presence of acetamide groups can influence the compound's nucleophilicity and electrophilicity, affecting its interaction with biological targets and reagents. These properties are essential for understanding the compound's behavior in chemical syntheses and biological systems (E. A. Younes et al., 2020).

Scientific Research Applications

Effect on Monoaminergic System

The compound was found to adjust the level of monoamines effectively, reducing the content of adrenaline and increasing the content of noradrenaline, dopamine, and serotonin in the blood. It also reduces the content of products exchange of mediators in the urine, indicating normalization of enzymes activity involved in the process of exchange and maintaining the constancy of monoamines. This normalization plays a significant role in the anxiolytic action of the compound (R. Lutsenko et al., 2017).

Antiproliferative Activities

Certain derivatives of N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide have been synthesized and evaluated in vitro for their antiproliferative activities against a panel of human cancer cell lines. One particular derivative was the most active against nasopharyngeal carcinoma cell lines, inhibiting proliferation by alteration of cell division and accumulation of cells in the S phase (I‐Li Chen et al., 2013).

properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2/c1-23-19-10-9-17(11-16(19)13-21(23)25)22-20(24)12-15-7-4-6-14-5-2-3-8-18(14)15/h2-11H,12-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLSTDRRJKAZBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-methyl-2-oxoindolin-5-yl)-2-(naphthalen-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2493613.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2493614.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)